molecular formula C11H17NO2S B594023 Ethyl 2-pentylthiazole-4-carboxylate CAS No. 133047-37-7

Ethyl 2-pentylthiazole-4-carboxylate

Cat. No.: B594023
CAS No.: 133047-37-7
M. Wt: 227.322
InChI Key: HJSNLCVZJPRJQU-UHFFFAOYSA-N
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Description

Ethyl 2-pentylthiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-pentyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-pentylthiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl 2-pentylthiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-pentyl-1,3-thiazole-4-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of ethyl 2-pentyl-1,3-thiazole-4-carboxylate, known for its antimicrobial properties.

    Thiazole-4-carboxylic acid: Another thiazole derivative with similar chemical properties.

    Ethyl 2-chloro-1,3-thiazole-4-carboxylate:

Uniqueness

Ethyl 2-pentylthiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

CAS No.

133047-37-7

Molecular Formula

C11H17NO2S

Molecular Weight

227.322

IUPAC Name

ethyl 2-pentyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H17NO2S/c1-3-5-6-7-10-12-9(8-15-10)11(13)14-4-2/h8H,3-7H2,1-2H3

InChI Key

HJSNLCVZJPRJQU-UHFFFAOYSA-N

SMILES

CCCCCC1=NC(=CS1)C(=O)OCC

Synonyms

4-Thiazolecarboxylicacid,2-pentyl-,ethylester(9CI)

Origin of Product

United States

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